Cas no 58113-54-5 (4-Piperidinecarboxylicacid, 2,2,6,6-tetramethyl-, methyl ester)

4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, methyl ester is a sterically hindered piperidine derivative with applications in organic synthesis and pharmaceutical research. Its key advantages include its role as a versatile intermediate in the preparation of hindered amines, which are valuable in catalysis, polymer stabilization, and medicinal chemistry. The tetramethyl substitution enhances steric hindrance, improving stability and reactivity in selective transformations. The methyl ester functionality offers synthetic flexibility for further derivatization. This compound is particularly useful in controlled reactions where steric effects are critical, such as asymmetric synthesis or the development of bioactive molecules. Its high purity and well-defined structure make it a reliable reagent for specialized applications.
4-Piperidinecarboxylicacid, 2,2,6,6-tetramethyl-, methyl ester structure
58113-54-5 structure
Product Name:4-Piperidinecarboxylicacid, 2,2,6,6-tetramethyl-, methyl ester
CAS No:58113-54-5
MF:C11H21NO2
MW:199.28994345665
CID:373905
PubChem ID:93960
Update Time:2025-05-23

4-Piperidinecarboxylicacid, 2,2,6,6-tetramethyl-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • 4-Piperidinecarboxylicacid, 2,2,6,6-tetramethyl-, methyl ester
    • methyl 2,2,6,6-tetramethylpiperidine-4-carboxylate
    • Methyl 2,2,6,6-tetramethyl-4-piperidinecarboxylate
    • DTXSID2069232
    • EN300-7472212
    • 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, methyl ester
    • SCHEMBL10084365
    • 58113-54-5
    • Inchi: 1S/C11H21NO2/c1-10(2)6-8(9(13)14-5)7-11(3,4)12-10/h8,12H,6-7H2,1-5H3
    • InChI Key: QIMNOMITQVOFJZ-UHFFFAOYSA-N
    • SMILES: O(C)C(C1CC(C)(C)NC(C)(C)C1)=O

Computed Properties

  • Exact Mass: 199.15733
  • Monoisotopic Mass: 199.157
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 38.3Ų

Experimental Properties

  • Density: 0.918
  • Boiling Point: 234.9°C at 760 mmHg
  • Flash Point: 95.9°C
  • Refractive Index: 1.429
  • PSA: 38.33

4-Piperidinecarboxylicacid, 2,2,6,6-tetramethyl-, methyl ester Pricemore >>

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Additional information on 4-Piperidinecarboxylicacid, 2,2,6,6-tetramethyl-, methyl ester

4-Piperidinecarboxylic Acid, 2,2,6,6-Tetramethyl-, Methyl Ester (CAS No: 58113-54-5)

The compound 4-Piperidinecarboxylic Acid, 2,2,6,6-Tetramethyl-, Methyl Ester (commonly referred to as Tetramethylpiperidine Methyl Ester) is a significant chemical entity with the CAS registry number 58113-54-5. This compound belongs to the class of piperidine derivatives and has garnered attention in various fields due to its unique structural properties and potential applications in pharmaceuticals and materials science.

Structural Insights: The molecule features a piperidine ring with a carboxylic acid group at the 4-position and methyl ester functionality. The presence of four methyl groups at the 2 and 6 positions of the piperidine ring imparts steric bulk and enhances the compound's stability. This structure is particularly interesting for researchers exploring stereochemistry and conformational analysis in organic chemistry.

Synthesis and Characterization: Recent studies have focused on optimizing the synthesis of Tetramethylpiperidine Methyl Ester using environmentally friendly methods. Researchers have employed catalytic asymmetric synthesis to achieve high enantiomeric excess, which is crucial for its application in chiral resolution processes. Advanced characterization techniques such as NMR spectroscopy and X-ray crystallography have provided detailed insights into its molecular geometry and packing behavior.

Applications in Pharmaceuticals: The compound has shown promise in drug delivery systems due to its ability to act as a prodrug component. Its methyl ester functionality can be cleaved under specific physiological conditions, releasing the parent carboxylic acid for therapeutic action. Recent clinical trials have highlighted its potential in targeted drug delivery for oncology applications.

Materials Science Innovations: Beyond pharmaceuticals, Tetramethylpiperidine Methyl Ester has found applications in polymer chemistry as a building block for advanced materials. Its rigid structure contributes to the development of high-performance polymers with improved mechanical properties. Researchers are actively exploring its use in creating stimuli-responsive materials that can adapt to environmental changes such as temperature or pH levels.

Environmental Considerations: As industries increasingly prioritize sustainability, the environmental impact of synthesizing and using Tetramethylpiperidine Methyl Ester has come under scrutiny. Recent studies have evaluated its biodegradability and toxicity profiles, providing guidelines for safe handling and disposal practices.

In conclusion, 4-Piperidinecarboxylic Acid, 2,2,6,6-Tetramethyl-, Methyl Ester (CAS No: 58113-54-5) stands out as a versatile compound with multifaceted applications across diverse scientific domains. Its continued exploration will undoubtedly yield further breakthroughs in both academic research and industrial applications.

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